3-Azido-2,5-diphenylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2,5-diphenylpyrazine is a compound belonging to the class of azides and pyrazines. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which can participate in various chemical reactions. Pyrazines, on the other hand, are nitrogen-containing heterocycles that are often found in bioactive molecules. The combination of these two functional groups in this compound makes it a compound of significant interest in both synthetic and applied chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,5-diphenylpyrazine typically involves the azidation of 2,5-diphenylpyrazine. One common method is the reaction of 2,5-diphenylpyrazine with sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the highly reactive azido group.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Azido-2,5-diphenylpyrazine can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Catalysts: Copper (Cu) for cycloaddition reactions.
Major Products Formed:
Reduction: Formation of 2,5-diphenylpyrazine-3-amine.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Azido-2,5-diphenylpyrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Azido-2,5-diphenylpyrazine largely depends on the specific reaction it undergoes. For instance, in reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations. In cycloaddition reactions, the azido group forms a triazole ring, which can enhance the stability and bioactivity of the resulting compound .
Vergleich Mit ähnlichen Verbindungen
2,5-Diphenylpyrazine: Lacks the azido group, making it less reactive in certain chemical transformations.
3-Azido-2,5-dimethylpyrazine: Similar structure but with methyl groups instead of phenyl groups, leading to different reactivity and applications.
Uniqueness: 3-Azido-2,5-diphenylpyrazine is unique due to the presence of both the azido and pyrazine functional groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
76849-27-9 |
---|---|
Molekularformel |
C16H11N5 |
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
3-azido-2,5-diphenylpyrazine |
InChI |
InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)18-11-14(19-16)12-7-3-1-4-8-12/h1-11H |
InChI-Schlüssel |
IIJLRIPFWAMRCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)N=[N+]=[N-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.